REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:15](=[CH:16][CH:17]=1)[O:14][C:7]1=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]1[C:5]2=[O:18].[CH2:19]1COCC1.C[Mg]Cl>>[Br:1][C:2]1[CH:3]=[C:4]2[C:15](=[CH:16][CH:17]=1)[O:14][C:7]1=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:6]1[C:5]2([CH3:19])[OH:18]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C=3C(=NC=C(C3)OC)OC2=CC1)=O
|
Name
|
|
Quantity
|
751 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
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-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above −35° C
|
Type
|
CUSTOM
|
Details
|
After 1 hour the reaction, which
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 50 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solution was then carefully quenched with 800 mL of 50% ammonium chloride
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organics were washed with brined,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
This organic solution was washed with brined,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
fitlered and concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=NC=C(C3)OC)OC2=CC1)(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |